Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
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Overview
Description
Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic organic compound that belongs to the class of sulfonyl glycinates. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the reaction of 3,4-dimethylphenylamine with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with methyl glycinate under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Use in the production of specialty chemicals or as a component in formulations.
Mechanism of Action
The mechanism of action of Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(phenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Methyl N-(3,4-dimethylphenyl)-N-[(phenyl)sulfonyl]glycinate
- Methyl N-(3,4-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
Uniqueness
Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of both 3,4-dimethylphenyl and 4-methylphenyl groups, which can influence its reactivity and interactions with biological targets. These structural features may confer specific properties that are advantageous in certain applications, such as increased stability or selectivity.
Properties
IUPAC Name |
methyl 2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-5-9-17(10-6-13)24(21,22)19(12-18(20)23-4)16-8-7-14(2)15(3)11-16/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTYDPOAMHYMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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